Nanaomycin B
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Overview
Description
Nanaomycin B is a natural product found in Streptomyces rosa with data available.
Scientific Research Applications
Antibiotic Properties
Nanaomycin B, alongside Nanaomycin A, was originally identified as new antibiotics produced by Streptomyces rosa var. notoensis. These compounds are known to inhibit mainly mycoplasmas, fungi, and Gram-positive bacteria. Nanaomycin B is a quinone-related compound with the molecular formula C16H16O7 (Tanaka, Koyama, Awaya, Marumo, & Oiwa, 1975).
Epigenetic Regulation and Cancer Therapy
Nanaomycin A, a closely related compound, has been shown to selectively inhibit DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes in human cancer cells. This suggests potential applications in cancer therapy (Kuck, Caulfield, Lyko, & Medina-Franco, 2010).
Biochemical and Molecular Studies
Further studies have elucidated the structure, biosynthesis, and mode of action of nanaomycin compounds. For instance, Nanaomycin A's mode of action on Gram-positive bacteria involves inhibiting biosyntheses of protein, DNA, RNA, and cell-wall peptidoglycan (Marumo, Kitaura, Morimoto, Tanaka, & Ōmura, 1980).
Antimicrobial and Antitumor Activities
Research has explored the antimicrobial and antitumor activities of various nanaomycins. For example, Nanaomycin K has been found to inhibit epithelial-mesenchymal transition and tumor growth in bladder cancer cells (Kitagawa, Shigemura, Ishii, Nakashima, Matsuo, Takahashi, Ōmura, Nakanishi, & Fujisawa, 2021).
Nanaomycin A in Antimalarial Action
Nanaomycin A, another related compound, has been identified as an antimalarial compound, potentially through a mechanism involving heme-dependent radical generation (Tanaka, Kamei, Otoguro, & Ōmura, 1999).
Potential in Stem Cell Research
There's also research indicating that Nanaomycin A treatment promotes hepatoblast differentiation from human induced pluripotent stem cells, which could have implications in stem cell research and regenerative medicine (Nakamae, Toba, Takayama, Sakurai, & Mizuguchi, 2018).
properties
CAS RN |
52934-85-7 |
---|---|
Product Name |
Nanaomycin B |
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1 |
InChI Key |
IRFITFGOKXSNHV-GHYDZUPMSA-N |
Isomeric SMILES |
CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
synonyms |
nanaomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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